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Compound of Interest

Compound Name: D-[2-13C]Threose

Cat. No.: B584009

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in metabolic research, enabling the
tracing of metabolic pathways and the quantification of metabolite turnover. D-[2-13C]Threose, a
four-carbon monosaccharide isotopically labeled at the second carbon position, serves as a
valuable tracer for investigating cellular metabolism. Its incorporation into various metabolic
pathways can provide insights into cellular physiology and disease states. This application note
provides detailed protocols for the detection and quantification of D-[2-13C]Threose and its
metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-
MS/MS).

Metabolic Fate of D-Threose

The metabolic pathway of D-threose is not as well-defined as that of more common
monosaccharides like glucose. However, it is known to enter central carbon metabolism. Based
on known metabolic pathways of similar sugars, D-threose can be phosphorylated and
subsequently enter the pentose phosphate pathway or be converted to intermediates of
glycolysis. The 13C label from D-[2-13C]Threose can be traced through these pathways to
elucidate the metabolic fate of the sugar.
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Caption: Putative metabolic pathway of D-Threose.

Experimental Protocols
Sample Preparation: Extraction of Polar Metabolites
from Mammalian Cells

This protocol describes the extraction of intracellular polar metabolites from adherent
mammalian cells.
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Materials:

6-well plates of cultured mammalian cells

Ice-cold 0.9% NacCl solution

-80°C freezer

Ice-cold extraction solvent: 80% methanol (LC-MS grade) / 20% water (LC-MS grade)
Cell scraper

Microcentrifuge tubes (1.5 mL)

Centrifuge (capable of 16,000 x g and 4°C)

Vacuum concentrator or nitrogen evaporator

Procedure:

Cell Culture: Plate cells in 6-well plates and culture under desired experimental conditions
with D-[2-13C]Threose. Aim for 70-80% confluency at the time of extraction.

Washing: Place the culture plate on ice and aspirate the medium. Quickly wash the cells
twice with 1-2 mL of ice-cold 0.9% NaCl solution per well. Aspirate the wash solution
completely after each wash.[1]

Quenching and Extraction: Add 1 mL of ice-cold 80% methanol to each well. Immediately
place the plate in a -80°C freezer for 30 minutes to quench metabolism and precipitate
proteins.

Cell Lysis and Collection: Place the plate back on ice. Scrape the cells thoroughly and
transfer the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.[1]

Centrifugation: Vortex the tubes for 10 minutes at 4°C. Centrifuge at 16,000 x g for 10
minutes at 4°C to pellet cell debris and precipitated proteins.[1]
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o Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to
a new labeled microcentrifuge tube.

» Drying: Dry the metabolite extracts using a vacuum concentrator or under a gentle stream of
nitrogen.

» Storage: Store the dried extracts at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

This section outlines a hydrophilic interaction liquid chromatography (HILIC) method coupled
with tandem mass spectrometry for the analysis of D-[2-13C]Threose and its metabolites. HILIC
is well-suited for the separation of polar compounds like sugars.[2][3]

Instrumentation:
o UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
LC Parameters (Adapted from a general polar metabolite method):

e Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 200 mm, 1.7 um) or equivalent
HILIC column.

» Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid
» Mobile Phase B: Acetonitrile with 0.1% Acetic Acid

e Flow Rate: 0.3 mL/min

e Column Temperature: 40°C

e Injection Volume: 5 uL

e Gradient:
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Time (min) %B
0.0 85
2.0 85
12.0 20
13.0 20
13.1 85

| 18.0| 85|

MS Parameters:

lonization Mode: Negative Electrospray lonization (ESI-)

Capillary Voltage: 3.0 kV

Source Temperature: 150°C

Desolvation Temperature: 350°C

Scan Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: The following table provides theoretical MRM transitions for D-[2-13C]Threose
and some of its potential downstream metabolites. These transitions should be empirically
optimized on the specific mass spectrometer being used. The precursor ion is the [M-H]~
adduct.
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Labeled Precursor

Collision Energy

Compound Product lon (m/z)

lon (m/z) (eV)
D-[2-13C]Threose 121.046 89.0 10
D-[2-3C]Threose-

201.012 97.0 (H2PO4") 20
phosphate
[3C1]-Erythrose-4-

201.012 97.0 (H2PO4") 20
phosphate
[13C1]-Sedoheptulose-

291.039 97.0 (H2PO4"7) 25
7-phosphate
[*3C1]-Ribose-5-

231.018 97.0 (H2PO4") 18

phosphate

Data Presentation

The following tables are examples of how to present quantitative data obtained from the

analysis of D-[2-13C]Threose and its metabolites.

Table 1: Relative Abundance of D-[2-13C]Threose Metabolites in Different Cell Lines

Cell Line A (Peak

Cell Line B (Peak

Cell Line C (Peak

Metabolite

Area) Area) Area)
D-[2-13C]Threose 1.25E+0Q7 9.87E+06 1.53E+07
D-[2-13C]Threose-

8.34E+05 5.12E+05 1.02E+06
phosphate
[13Ci]-Erythrose-4-

4.56E+04 2.89E+04 5.98E+04
phosphate
[13C1]-Sedoheptulose-

1.23E+04 7.89E+03 1.65E+04
7-phosphate
[*3C1]-Ribose-5-

6.78E+04 4.32E+04 8.99E+04
phosphate
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Table 2: Absolute Quantification of D-[2-13C]Threose Metabolites (Example Data)

Metabolite Concentration (pM) in Cell Line A
D-[2-13C]Threose 55.2

D-[2-13C]Threose-phosphate 3.8

[13C1]-Erythrose-4-phosphate 0.21
[*3C1]-Sedoheptulose-7-phosphate 0.06

[13C1]-Ribose-5-phosphate 0.31

Experimental Workflow Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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